2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde
Overview
Description
2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde is an organic compound. It belongs to the class of compounds known as phenylpiperazines, which consist of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . The synthesis of such compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Synthesis of Benzimidazoles
A study by Özil et al. (2018) discusses the synthesis of benzimidazole derivatives containing a piperazine or morpholine skeleton, starting from compounds structurally similar to 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde. These derivatives were evaluated for their in vitro antioxidant activities and glucosidase inhibition potential, showing significant scavenging activity and inhibitory potential against α-glucosidase, suggesting their potential therapeutic applications (Özil, Cansu Parlak, & Baltaş, 2018).
Metal-Based Compounds for Biological Properties
Another study by Sumrra et al. (2018) synthesized Schiff base compounds by reacting 2-hydroxybenzaldehyde with 3,5-diamino-1,2,4-triazole, leading to the formation of metal complexes with potential biological properties. The synthesized compounds exhibited enhanced bioactivity upon coordination with metal ions, demonstrating antioxidant, enzyme inhibition, and antimicrobial properties (Sumrra, Kausar, Raza, Zubair, Zafar, Nadeem, Mughal, Chohan, Mushtaq, & Rashid, 2018).
Nanostructured Schiff Base Complexes
Research by Moosavi‐Zare et al. (2017) focused on the synthesis of a Schiff base complex using 4-nitrobenzaldehyde, which was utilized as an efficient catalyst for the preparation of hexahydroquinolines. This nanostructured complex demonstrated significant catalytic activity, highlighting the potential of such compounds in facilitating organic synthesis processes (Moosavi‐Zare, Goudarziafshar, & Ghaffari, 2017).
Light-Induced Cycloadditions
A study by Menzel et al. (2017) explored the wavelength-dependent conversion of o-methylbenzaldehydes to reactive intermediates through photoinduced ligation reactions. This research provides insights into the design of efficient photochemical reactions, which could be relevant for compounds like this compound in synthesizing complex organic molecules (Menzel, Noble, Lauer, Coote, Blinco, & Barner‐Kowollik, 2017).
Safety and Hazards
properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-13-4-6-14(7-5-13)12-3-2-11(15(17)18)8-10(12)9-16/h2-3,8-9H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZHSQQYSJEZPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387805 | |
Record name | 2-(4-methylpiperazin-1-yl)-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30742-63-3 | |
Record name | 2-(4-methylpiperazin-1-yl)-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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